

Gabapentin-d10: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gabapentin-d10*

Cat. No.: *B12047118*

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An In-depth Whitepaper on the Physicochemical Properties, Mechanism of Action, and Analytical Applications of a Key Deuterated Internal Standard.

This technical guide provides a comprehensive overview of **Gabapentin-d10**, a deuterated analog of Gabapentin, for researchers, scientists, and drug development professionals. This document details its core physicochemical properties, delves into the established mechanism of action of its non-deuterated counterpart, and provides detailed experimental protocols for its use as an internal standard in bioanalytical methods.

Core Physicochemical Data

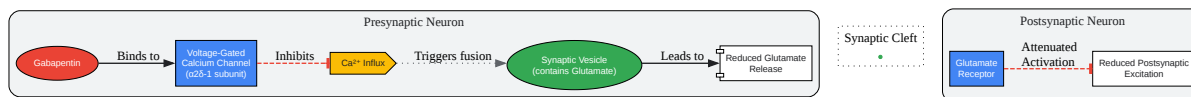
Quantitative data for **Gabapentin-d10** is summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1126623-20-8	N/A
Molecular Formula	C ₉ H ₇ D ₁₀ NO ₂	N/A
Molecular Weight	181.30 g/mol	[1][2][3]
IUPAC Name	2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid	[1]

Mechanism of Action of Gabapentin

While Gabapentin was structurally designed as an analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its primary mechanism of action does not involve direct interaction with GABA receptors.[4][5] Instead, Gabapentin exerts its effects by binding with high affinity to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][5][6] This interaction is pivotal to its therapeutic effects as an anticonvulsant and analgesic.

The binding of Gabapentin to the $\alpha 2\delta$ -1 subunit leads to a reduction in the influx of calcium ions into presynaptic neurons.[6] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][6] By attenuating this excitatory neurotransmission, Gabapentin helps to reduce neuronal hyperexcitability, which is a key factor in the pathophysiology of epilepsy and neuropathic pain.[6]



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Gabapentin's primary mechanism of action.

Experimental Protocols: Quantification of Gabapentin in Human Plasma using LC-MS/MS

Gabapentin-d10 is frequently utilized as an internal standard in the quantitative analysis of Gabapentin in biological matrices, owing to its similar chemical and physical properties to the analyte, which helps to correct for variations during sample preparation and analysis. What follows is a detailed protocol for the determination of Gabapentin in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

- To 200 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution (**Gabapentin-d10**).
- Add 400 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

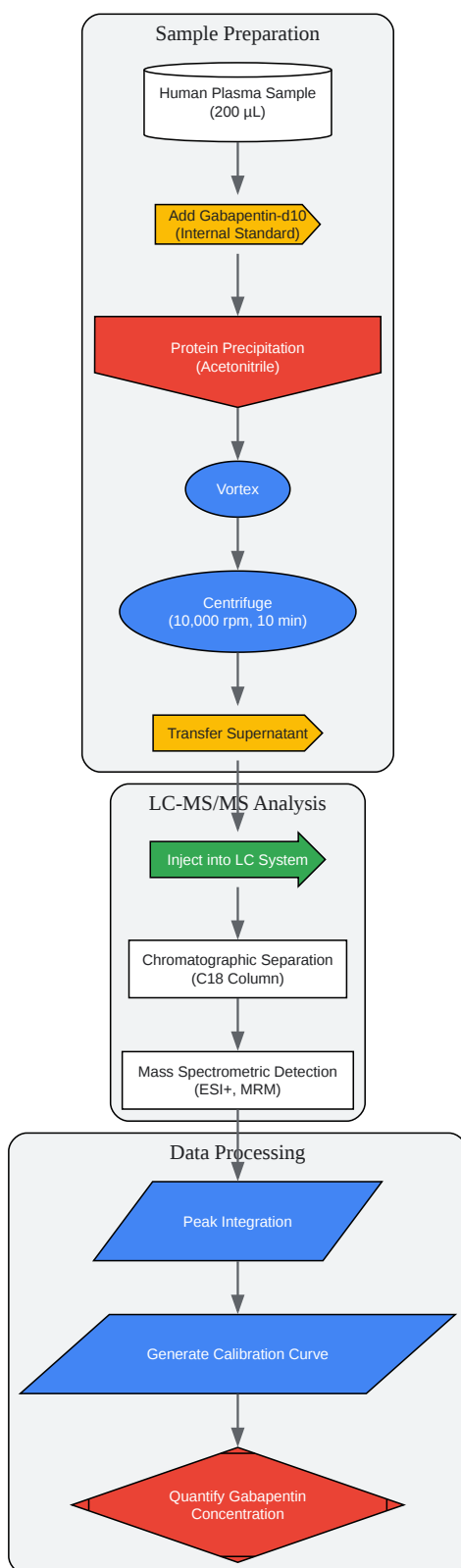
Liquid Chromatography Conditions

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Isocratic or a shallow gradient depending on the separation requirements. A typical run might start with a high percentage of Mobile Phase A.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .

- Column Temperature: 40 °C.

Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Gabapentin: Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 154.1.
 - **Gabapentin-d10** (Internal Standard): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 147.1.
- Collision Energy: Optimized for each transition.
- Source Temperature: Approximately 500 °C.



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Workflow for Gabapentin quantification.

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